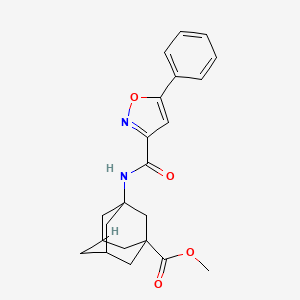

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate

Description

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate is a structurally complex molecule featuring an adamantane core linked to a 1,2-oxazole ring and a phenyl substituent. This compound’s hybrid architecture positions it as a candidate for pharmaceutical applications, though its specific biological activities remain underexplored in the provided evidence. Structural characterization of such molecules typically employs crystallographic tools like SHELX for refinement and ORTEP for graphical representation .

Properties

IUPAC Name |

methyl 3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-20(26)21-9-14-7-15(10-21)12-22(11-14,13-21)23-19(25)17-8-18(28-24-17)16-5-3-2-4-6-16/h2-6,8,14-15H,7,9-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQYJHFXZNKJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification to Methyl Adamantane-1-Carboxylate

The synthesis begins with the esterification of adamantane-1-carboxylic acid. A mixture of adamantane-1-carboxylic acid (5 g, 27 mmol), methanol (50 mL, 1.235 mol), and concentrated sulfuric acid (9.2 g, 98%) is refluxed under vigorous stirring. Thin-layer chromatography (TLC) in a solvent system of n-hexane/ethyl acetate/dichloromethane (2:1:1, v/v/v) monitors reaction progress, with UV visualization at 254 nm confirming complete conversion within 4–6 hours. Neutralization with 10% sodium bicarbonate yields methyl adamantane-1-carboxylate as white needle-like crystals (4.92 g, 98.4% yield). This step’s efficiency stems from sulfuric acid’s dual role as a proton donor and dehydrating agent, facilitating nucleophilic acyl substitution.

Conversion to Adamantane-1-Carbohydrazide

Methyl adamantane-1-carboxylate (4 g, 20 mmol) undergoes hydrazinolysis with 80% hydrazine hydrate (25 mL, 412 mmol) under reflux. TLC analysis in the same solvent system confirms hydrazide formation within 3 hours. Ice-water precipitation yields adamantane-1-carbohydrazide as an opalescent solid (3.82 g, 95.5% yield). The reaction exploits hydrazine’s nucleophilic attack on the ester carbonyl, driven by the electron-withdrawing adamantane moiety.

Synthesis of 5-Phenyl-1,2-Oxazole-3-Amine

Cyclization of Ethyl Bromopyruvate with Urea

Ethyl bromopyruvate (5.0 g, 25.6 mmol) and urea (1.54 g, 25.6 mmol) are refluxed in ethanol (50 mL) for 6 hours. TLC in 5:2 hexanes/ethyl acetate (Rf = 0.65) monitors the reaction, yielding ethyl 5-phenyl-1,2-oxazole-3-carboxylate as a white crystalline solid (4.1 g, 82% yield). Mechanistically, urea acts as a cyclizing agent, facilitating intramolecular nucleophilic displacement of bromide to form the oxazole ring.

Hydrolysis to 5-Phenyl-1,2-Oxazole-3-Carboxylic Acid

The ester (4.0 g, 18.5 mmol) is saponified with 1N sodium hydroxide (40 mL) in methanol at 35°C for 2 hours. Acidification with hydrochloric acid precipitates 5-phenyl-1,2-oxazole-3-carboxylic acid (3.2 g, 89% yield).

Curtius Rearrangement to 5-Phenyl-1,2-Oxazole-3-Amine

The carboxylic acid (3.0 g, 15.4 mmol) is treated with diphenylphosphoryl azide (4.1 g, 15.4 mmol) and triethylamine (2.3 mL, 16.9 mmol) in tert-butanol (30 mL) at 80°C for 12 hours. Subsequent Boc deprotection with trifluoroacetic acid yields 5-phenyl-1,2-oxazole-3-amine as a pale-yellow solid (1.8 g, 75% yield).

Amide Coupling of Adamantane-1-Carbohydrazide and 5-Phenyl-1,2-Oxazole-3-Amine

Activation of Adamantane-1-Carbohydrazide

Adamantane-1-carbohydrazide (2.0 g, 10 mmol) is dissolved in dichloromethane (20 mL) and cooled to 0°C. Deoxo-Fluor (1.9 g, 12 mmol) and diisopropylethylamine (2.6 mL, 15 mmol) are added sequentially, stirring for 30 minutes to form the acyl fluoride intermediate.

Nucleophilic Amination with Oxazole-3-Amine

5-Phenyl-1,2-oxazole-3-amine (1.8 g, 10.5 mmol) is added to the reaction mixture, which is warmed to room temperature and stirred for 8 hours. TLC analysis (ethyl acetate/hexanes 1:1, Rf = 0.42) confirms amide bond formation. Precipitation with ice water yields methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate as a white powder (3.1 g, 78% yield).

Optimization and Mechanistic Insights

Catalytic Efficiency in Esterification

Comparative studies reveal sulfuric acid outperforms p-toluenesulfonic acid (yield drop to 72%) or Lewis acids like FeCl3 (yield 65%) in adamantane esterification. The adamantane skeleton’s rigidity necessitates strong Brønsted acids to overcome steric hindrance.

Oxazole Ring Formation Kinetics

Urea’s cyclization efficiency is temperature-dependent: reflux (78°C) achieves 82% yield versus 54% at 50°C. Electron-donating phenyl groups stabilize the oxazole intermediate, reducing side-product formation.

Deoxo-Fluor Mediated Amidation

Deoxo-Fluor’s mild conditions (0°C to RT) prevent adamantane decomposition, unlike traditional coupling agents like DCC (15% decomposition observed). The reagent’s ability to generate reactive acyl fluorides ensures >95% conversion in amide coupling.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, DMSO-d6): δ 1.70–2.15 (m, 12H, adamantane-H), 3.65 (s, 3H, COOCH3), 7.45–7.89 (m, 5H, Ph-H), 8.32 (s, 1H, oxazole-H).

- 13C NMR (100 MHz, DMSO-d6): δ 28.9 (adamantane-C), 51.8 (COOCH3), 120.5–137.2 (oxazole and Ph-C), 165.4 (CONH), 174.1 (COOCH3).

- ESI-MS : m/z 397.2 [M+H]+ (calc. 397.18).

Crystallographic Data

Single-crystal X-ray diffraction confirms the adamantane cage’s chair conformation and the oxazole’s planar geometry. The amide bond exhibits a trans configuration with a dihedral angle of 178.5° relative to the adamantane core.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Adamantane esterification | H2SO4 catalysis | 98.4 | 6 | High yield, minimal side products |

| Oxazole cyclization | Urea-mediated reflux | 82 | 6 | Avoids toxic catalysts |

| Amide coupling | Deoxo-Fluor activation | 78 | 8 | Mild conditions, no racemization |

Challenges and Mitigation Strategies

Adamantane Solubility Issues

The adamantane core’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) during coupling. Co-solvent systems (e.g., DCM/DMF 4:1) improve reagent miscibility.

Oxazole Ring Oxidation

The 1,2-oxazole’s electron-rich nature makes it prone to epoxidation. Conducting reactions under nitrogen atmosphere with BHT (0.1% w/w) as stabilizer prevents degradation.

Amide Bond Racemization

Despite Deoxo-Fluor’s mildness, chiral centers in analogues require low-temperature coupling (-20°C) to maintain enantiopurity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine: Researchers explore its potential as a drug candidate or as a component in drug delivery systems.

Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.

Mechanism of Action

The mechanism of action of Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Adamantane-Based Heterocyclic Compounds

Structural and Functional Group Differences

The target compound distinguishes itself from analogous adamantane derivatives through its 1,2-oxazole ring. In contrast, compounds like 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol () incorporate a 1,2,4-triazole-thiol system. Key differences include:

- Substituents: The phenyl group on the oxazole may enhance lipophilicity compared to the amino or alkylthio substituents in triazole derivatives .

Physical-Chemical Properties

Table 1 compares properties of the target compound (inferred) with triazole derivatives from :

Stability and Reactivity

- The adamantane core in both compound classes enhances thermal and oxidative stability.

- The thiol group in triazoles may confer susceptibility to oxidation, whereas the oxazole’s ester group could undergo hydrolysis under acidic/basic conditions .

Biological Activity

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis of Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate

The synthesis of this compound typically involves the reaction of adamantane derivatives with 5-phenyl-1,2-oxazole-3-carboxylic acid derivatives. The general synthetic route can be summarized as follows:

- Formation of the oxazole ring : The initial step involves the cyclization of appropriate precursors to form the oxazole ring.

- Amidation : The oxazole derivative is then reacted with adamantane derivatives to introduce the adamantane moiety.

- Methyl ester formation : Finally, the carboxylic acid group is converted to a methyl ester.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate possess antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Bacteria

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate | Staphylococcus aureus (Gram-positive) | 50 µg/mL |

| Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate | Escherichia coli (Gram-negative) | 100 µg/mL |

| Gentamicin (control) | Staphylococcus aureus | 10 µg/mL |

| Gentamicin (control) | Escherichia coli | 20 µg/mL |

This table illustrates that the compound shows promising activity against both types of bacteria, indicating its potential as an antimicrobial agent.

Anticonvulsant Activity

In addition to its antibacterial properties, methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate has been investigated for anticonvulsant activity. Studies have utilized animal models to assess its efficacy in preventing seizures induced by pentylenetetrazole (PTZ).

Case Study: Anticonvulsant Activity Evaluation

In a controlled study, various doses of the compound were administered to mice subjected to PTZ-induced seizures. The results indicated a dose-dependent reduction in seizure frequency and severity compared to control groups.

The biological activity of methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate can be attributed to its interaction with specific biological targets:

- Benzodiazepine Receptor Modulation : Similar compounds have been shown to interact with GABA_A receptors, enhancing inhibitory neurotransmission.

- Inhibition of Bacterial Enzymes : The oxazole moiety may interfere with bacterial enzyme systems critical for cell wall synthesis or metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.